6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexene ring substituted with a dichloroethenyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene typically involves the reaction of 1,5,5-trimethylcyclohex-1-ene with 2,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorvos: An organophosphate insecticide with a similar dichloroethenyl group.
Cypermethrin: A synthetic pyrethroid insecticide with a similar cyclopropane structure
Uniqueness
6-(2,2-Dichloroethenyl)-1,5,5-trimethylcyclohex-1-ene is unique due to its specific substitution pattern and the presence of both dichloroethenyl and trimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
93036-70-5 |
---|---|
Molekularformel |
C11H16Cl2 |
Molekulargewicht |
219.15 g/mol |
IUPAC-Name |
6-(2,2-dichloroethenyl)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C11H16Cl2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h5,7,9H,4,6H2,1-3H3 |
InChI-Schlüssel |
RZMKPCIAQCPTDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1C=C(Cl)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.